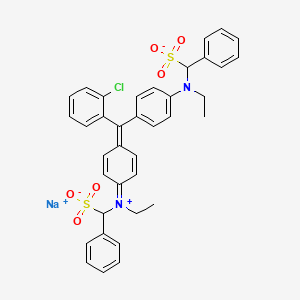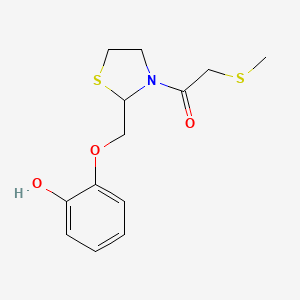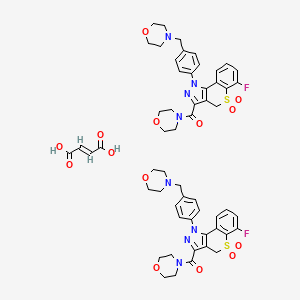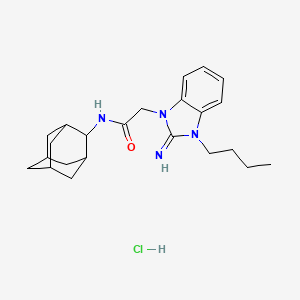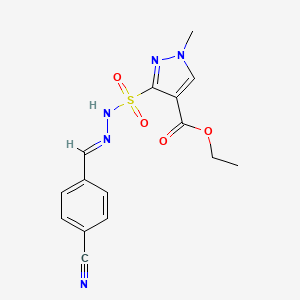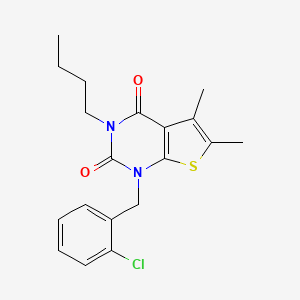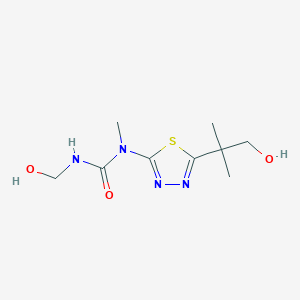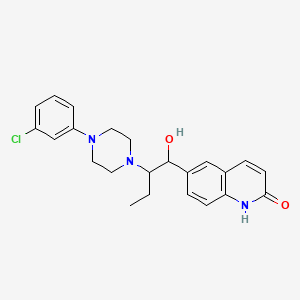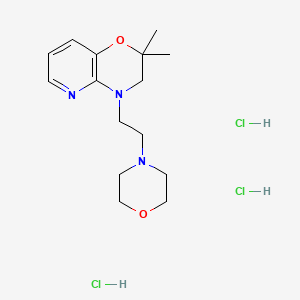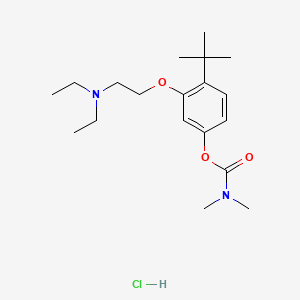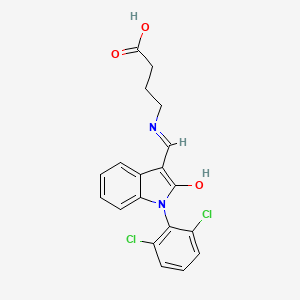
Butanoic acid, 4-(((1-(2,6-dichlorophenyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl)amino)-, (Z)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanoic acid, 4-(((1-(2,6-dichlorophenyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl)amino)-, (Z)- is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a butanoic acid moiety linked to an indole structure, which is further substituted with a dichlorophenyl group. The (Z)-configuration indicates the specific geometric isomerism around the double bond in the molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 4-(((1-(2,6-dichlorophenyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl)amino)-, (Z)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a halogenation reaction, where the indole derivative is treated with a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Formation of the Butanoic Acid Moiety: The butanoic acid moiety can be introduced through a condensation reaction between the indole derivative and a butanoic acid derivative, such as butanoyl chloride, in the presence of a base like pyridine.
Final Coupling and Isomerization: The final step involves the coupling of the intermediate with an appropriate amine, followed by isomerization to obtain the (Z)-configuration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Butanoic acid, 4-(((1-(2,6-dichlorophenyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl)amino)-, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms in the dichlorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products
Oxidation Products: Carboxylic acids, ketones
Reduction Products: Alcohols, amines
Substitution Products: Amino or thiol-substituted derivatives
科学研究应用
Butanoic acid, 4-(((1-(2,6-dichlorophenyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl)amino)-, (Z)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Butanoic acid, 4-(((1-(2,6-dichlorophenyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl)amino)-, (Z)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on the cell surface or within the cell, leading to modulation of signaling pathways.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in key metabolic or signaling processes.
Gene Expression Modulation: Affecting the expression of genes involved in inflammation, cell proliferation, or apoptosis.
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.
Indomethacin: A nonsteroidal anti-inflammatory drug with a similar indole core but different substituents.
Diclofenac: Another nonsteroidal anti-inflammatory drug with a dichlorophenyl group but different core structure.
Uniqueness
Butanoic acid, 4-(((1-(2,6-dichlorophenyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl)amino)-, (Z)- is unique due to its specific combination of functional groups and geometric isomerism, which confer distinct chemical and biological properties compared to similar compounds.
属性
CAS 编号 |
172371-99-2 |
|---|---|
分子式 |
C19H16Cl2N2O3 |
分子量 |
391.2 g/mol |
IUPAC 名称 |
4-[[1-(2,6-dichlorophenyl)-2-hydroxyindol-3-yl]methylideneamino]butanoic acid |
InChI |
InChI=1S/C19H16Cl2N2O3/c20-14-6-3-7-15(21)18(14)23-16-8-2-1-5-12(16)13(19(23)26)11-22-10-4-9-17(24)25/h1-3,5-8,11,26H,4,9-10H2,(H,24,25) |
InChI 键 |
MTHYVSJBGJOIHY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C(N2C3=C(C=CC=C3Cl)Cl)O)C=NCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


